Thermal Decomposition Activation Energy: DANP Requires Nearly 20 % More Energy to Degrade than DAP
Thermogravimetric analysis (TGA) of cured DANP, DAIP, and DAP resins processed by the Kissinger method yielded thermal decomposition activation energies of 183, 167, and 154 kJ mol⁻¹, respectively [1]. Thus, DANP resin requires 16 kJ mol⁻¹ (9.6 %) more energy than DAIP and 29 kJ mol⁻¹ (18.8 %) more energy than DAP to initiate degradation.
| Evidence Dimension | Thermal decomposition activation energy (Ea) |
|---|---|
| Target Compound Data | 183 kJ mol⁻¹ (DANP resin) |
| Comparator Or Baseline | DAIP resin: 167 kJ mol⁻¹; DAP resin: 154 kJ mol⁻¹ |
| Quantified Difference | +9.6 % vs DAIP; +18.8 % vs DAP |
| Conditions | TGA, Kissinger method, nitrogen atmosphere |
Why This Matters
Higher activation energy directly correlates with longer service life at elevated temperatures, making DANP the monomer of choice when specifications require sustained thermal endurance beyond 200 °C.
- [1] Ni L, Zhao Y, Zhou R. A Study on the Thermal Stability of the Diallyl Naphthalenedicarboxylate Resin. J. East China Univ. Sci. Technol. 1990, (1). View Source
